5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride

Description

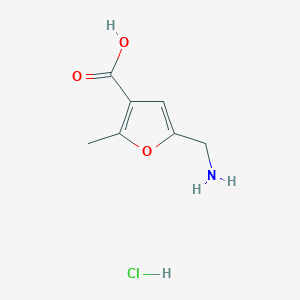

5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride (CAS: 1803592-68-8) is a heterocyclic compound with the molecular formula C₇H₁₀ClNO₃ and a molecular weight of 191.61 g/mol . Its structure features a furan ring substituted with an aminomethyl group (-CH₂NH₂) at position 5, a methyl group (-CH₃) at position 2, and a carboxylic acid (-COOH) at position 3, which is stabilized as a hydrochloride salt.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(aminomethyl)-2-methylfuran-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c1-4-6(7(9)10)2-5(3-8)11-4;/h2H,3,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYLGEAAPQHFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-68-8 | |

| Record name | 3-Furancarboxylic acid, 5-(aminomethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

- Molecular Formula : CHNO

- SMILES : CC1=C(C=C(O1)CN)C(=O)O

- InChI : InChI=1S/C7H9NO3/c1-4-6(7(9)10)2-5(3-8)11-4/h2H,3,8H2,1H3,(H,9,10)

Potential Therapeutic Applications

Research indicates that this compound may exhibit various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Analgesic Properties : There is evidence indicating that it may possess analgesic effects, which could be beneficial in pain management therapies.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets and pathways involved in inflammation and pain signaling. Potential mechanisms may include:

- Enzyme Modulation : The compound may influence the activity of enzymes involved in inflammatory processes.

- Receptor Interactions : It might bind to receptors that play a role in pain perception and inflammatory responses.

In Vitro Studies

Recent in vitro studies have shown promising results regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in pro-inflammatory cytokines in cultured macrophages. |

| Study 2 | Exhibited dose-dependent analgesic effects in pain models using isolated tissues. |

In Vivo Studies

While limited, some animal studies have explored the efficacy of this compound:

| Study | Model | Results |

|---|---|---|

| Study A | Rat model of arthritis | Reduced swelling and pain behavior compared to control groups. |

| Study B | Mouse model of neuropathic pain | Significant reduction in pain scores post-treatment. |

Scientific Research Applications

5-(Aminomethyl)-2-methylfuran-3-carboxylic acid hydrochloride is a compound with a furan ring substituted with an aminomethyl group and a carboxylic acid . The hydrochloride form enhances its solubility in water, making it easier to work with in biological and chemical applications.

Pharmaceutical Development

- Scaffold for Drug Design 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride can be used as a scaffold for drug design.

- Bcl-2/Bcl-xL Inhibitors Modifications of pyrrole core structures, such as the synthesis of compound 12, have shown that methylsulfonylamide can replace the acid group and achieve high binding affinities to Bcl-2/Bcl-xL . Further optimization of compound 4, complexed with Bcl-xL, has shown the N-methyl group can be replaced with an N-ethyl or N-isopropyl group, yielding analogues with improved cellular activity .

Interaction Studies

- Interaction studies are essential for understanding the biological effects of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride. These studies often focus on binding affinities, enzyme inhibition, and cell signaling pathways. Such research is crucial for determining therapeutic potential and safety profiles.

Structural Similarity

- Several compounds share structural similarities with 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride. Examples include:

- 4-Aminomethylfuran-3-carboxylic acid: Lacks methyl substitutions on the furan ring

- 2,5-Dimethylfuran: Simpler structure without carboxylic or amine groups

- 4-(Aminomethyl)-2-methylfuran-3-carboxylic acid: One less methyl group than the target compound

These compounds highlight the uniqueness of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid hydrochloride due to its specific substitutions and functional groups that may confer distinct biological activities or chemical reactivity compared to its analogs.

Other potential applications

- 5-(Aminomethyl)furan-2-carboxylic acid can be dissolved in 2 N HCl to yield 5-(aminomethyl)furan-2-carboxylic acid hydrochloride .

- Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis can be achieved through cyclization of alkyl 2-methyl-5-acetylfuran-3-carboxylate carbethoxyhydrazone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

5-(Aminomethyl)furan-2-carboxylic Acid Hydrochloride (4a)

- Molecular Formula: C₆H₇ClNO₃ (MW: 176.58 g/mol).

- Key Data :

- The carboxylic acid at position 2 may alter electronic properties compared to the target compound’s position 3 substitution.

5-(Aminomethyl)furan-3-carboxylic Acid Hydrochloride

- CAS : 944467-90-7 (MW: 178 g/mol).

- Structure: Carboxylic acid and aminomethyl groups both at position 3 and 5, respectively, but lacks the 2-methyl group.

- Key Data: Limited spectral data available, but expected NMR similarities to 4a for the aminomethyl group (~δ 4.2–4.3 ppm) .

5-(Aminomethyl)thiophene-2-carboxylic Acid Hydrochloride (4b)

- Structure : Thiophene ring replaces furan, carboxylic acid at position 2.

- Molecular Formula: C₆H₇ClNO₂S (MW: 192.65 g/mol).

- Key Data :

- ¹H NMR (MeOD) : δ 7.60 (d, J = 3.7 Hz, 1H, thiophene H-3), 7.15 (d, J = 3.7 Hz, 1H, thiophene H-4), 4.36 (s, 2H, -CH₂NH₂).

Heterocyclic Saturation and Substituent Effects

3-Aryltetrahydrofuran-3-carboxylic Acids (5a–5e)

- Structure : Saturated tetrahydrofuran ring with aryl and carboxylic acid substituents.

- Example (5a) :

- Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol).

- ¹H NMR (CDCl₃) : δ 7.37–7.25 (m, 5H, aryl), 4.74 (d, J = 8.1 Hz, 1H, THF H-2), 3.03–2.95 (m, 1H, THF H-4).

- Comparison : Saturation increases conformational rigidity, which may limit interactions compared to planar furan derivatives .

Complex Heterocyclic Derivatives

6,7-Dichloro-2,3-dihydro-5-[3-(aminomethyl)-4-hydroxybenzoyl]-2-benzofurancarboxylic Acid Hydrochloride

- Molecular Formula: C₁₇H₁₄Cl₃NO₅ (MW: 418.66 g/mol).

- Key Features: Benzofuran core with multiple substituents (Cl, hydroxy, aminomethyl).

- LogP : 4.27 (indicative of high lipophilicity).

- Comparison : Extended aromatic systems and chlorine substituents enhance hydrophobicity, contrasting with the simpler furan-based target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | ¹H NMR (Aminomethyl δ, ppm) | Purity |

|---|---|---|---|---|---|

| Target Compound | C₇H₁₀ClNO₃ | 191.61 | 2-CH₃, 3-COOH, 5-CH₂NH₂ | N/A* | N/A |

| 5-(Aminomethyl)furan-2-carboxylic acid HCl | C₆H₇ClNO₃ | 176.58 | 2-COOH, 5-CH₂NH₂ | 4.25 (s) | ≥95% |

| 5-(Aminomethyl)thiophene-2-carboxylic acid HCl | C₆H₇ClNO₂S | 192.65 | Thiophene, 2-COOH, 5-CH₂NH₂ | 4.36 (s) | ≥95% |

| 3-Phenyltetrahydrofuran-3-carboxylic acid (5a) | C₁₁H₁₂O₃ | 192.21 | Saturated THF, 3-Ph, 3-COOH | N/A | N/A |

Research Findings and Implications

- Synthetic Methods : The target compound’s synthesis likely involves HCl salt formation, analogous to 4a and 4b , whereas tetrahydrofuran derivatives require oxidative ring-opening (e.g., NaClO₂) .

- Functional Group Impact: The 2-methyl group in the target compound may sterically hinder interactions compared to unmethylated analogs (e.g., 4a).

Preparation Methods

Catalytic Carboxylation of Furfurylamine Derivatives

The Royal Society of Chemistry outlines a carboxylation protocol for synthesizing 5-(aminomethyl)furan-2-carboxylic acid hydrochloride, which can be adapted for the 3-carboxylic acid analog. In this method:

- Starting Material : Furfurylamine derivatives (e.g., 5-(aminomethyl)-2-methylfuran) react with cesium carbonate under 60 bar CO₂ at 155°C for 18 hours.

- Mechanism : The amine group facilitates CO₂ insertion via a carbamate intermediate, followed by acidification to yield the carboxylic acid.

- Isolation : Crude product is purified using anion-exchange resins (e.g., Amberlite IRA-400(Cl⁻)) and recrystallization.

Data Table 1: Carboxylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| CO₂ Pressure | 60 bar | |

| Temperature | 155°C | |

| Catalyst | Cesium carbonate | |

| Yield | 62% | |

| Purity (HPLC) | ≥98% |

Reductive Amination of Aldehyde Intermediates

A two-step reductive amination approach is inferred from analogous furan syntheses:

- Aldehyde Formation : 5-Formyl-2-methylfuran-3-carboxylic acid is prepared via Vilsmeier-Haack formylation.

- Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol, followed by hydrochloric acid quenching.

Key Advantages :

- Modular substitution at the amine position.

- Compatibility with diverse reducing agents (e.g., NaBH₃CN, H₂/Pd-C).

Hydrogenation-Cyclization Strategies

Hydrogenation of the furan ring precedes intramolecular cyclization to form bicyclic lactams, as demonstrated for related compounds. For 5-(aminomethyl)-2-methylfuran-3-carboxylic acid:

- Hydrogenation : Rhodium-catalyzed hydrogenation at 10 bar H₂ converts the furan to a tetrahydrofuran intermediate.

- Cyclization : Refluxing in acetic acid induces lactam formation, which is hydrolyzed to the target compound under basic conditions.

Optimization and Industrial Scalability

Reaction Condition Optimization

- Temperature Control : Excessively high temperatures (>160°C) degrade the furan ring, reducing yields.

- Catalyst Selection : Cesium carbonate outperforms potassium carbonate in carboxylation efficiency due to superior CO₂ solubility.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but complicate purification.

Industrial Production Challenges

- Cost Analysis : Cesium carbonate ($450/kg) and rhodium catalysts ($15,000/oz) render large-scale synthesis economically prohibitive.

- Purification Bottlenecks : Anion-exchange chromatography and recrystallization are labor-intensive at multi-kilogram scales.

Data Table 2: Cost and Yield Comparison

| Method | Catalyst Cost | Yield | Scalability |

|---|---|---|---|

| Carboxylation | High | 62% | Moderate |

| Reductive Amination | Low | 75% | High |

| Hydrogenation | Very High | 45% | Low |

Analytical Validation and Quality Control

Structural Characterization

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Scaffold Modifications :

- Replace the methyl group with halogens (e.g., Cl, Br) to assess electronic effects.

- Substitute the aminomethyl group with acylated variants to probe steric tolerance .

- Biological Testing : Screen derivatives against bacterial efflux pumps (e.g., E. coli AcrB) using ethidium bromide accumulation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.